1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
“1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the CAS Number: 1221726-31-3 . The compound is a solid and its country of origin is CN .
Physical And Chemical Properties Analysis
The compound is a solid and is stored at room temperature . Its molecular weight is 169.56 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the searched resources.Scientific Research Applications
Synthesis and Reactivity
Facile Synthesis of Flexible Ligands : 1,3-bis(pyrazol-1-yl)propanes, bis[2-(pyrazol-1-yl)ethyl] ethers, and bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine are synthesized via a reaction involving pyrazoles in a superbasic medium. This includes the unexpected formation of 1,4-bis[2-(pyrazol-1-yl)ethyl]piperazine (Potapov et al., 2007).
Influence on Self-Organization of Cu2+ Complexes : The chain length and metal to ligand ratio in pyrazole azamacrocycles impact the organization of Cu2+ complexes, with the hydrocarbon chains playing a crucial role (Lopera et al., 2020).
Chemical Reactions
Oxidation of Amines and Sulfides : 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole reacts with tertiary amines and sulfides to produce amine oxides and sulfoxides (Baumstark & Chrisope, 1981).
Synthesis of 3,5-Dimethyl-4-Aminomethylpyrazole Ligands : These ligands, containing aminoalkyl groups, are synthesized for new water-soluble pyrazolate rhodium(I) complexes (Esquius et al., 2000).
Biological Activity
Antibacterial Activity : New pyrazole derivatives exhibit significant antibacterial activity, highlighting the potential of these compounds in medical applications (Al-Smaisim, 2012).
Local Anesthetic, Analgesic and Antiaggregating Activities : Certain pyrazole derivatives demonstrate notable local anesthetic, analgesic, and platelet antiaggregating activities (Bruno et al., 1994).
Safety And Hazards
Future Directions
While specific future directions for “1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride” are not available, research into similar compounds like Difluoromethylornithine (DFMO, eflornithine) is ongoing. DFMO is being studied for its potential as an antiviral agent, with a focus on improving its pharmacokinetic profile .
properties
IUPAC Name |
1-(difluoromethyl)-3,5-dimethylpyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3.ClH/c1-3-5(9)4(2)11(10-3)6(7)8;/h6H,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGOZFWALKIMSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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